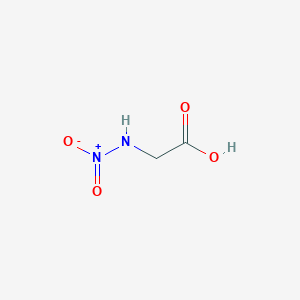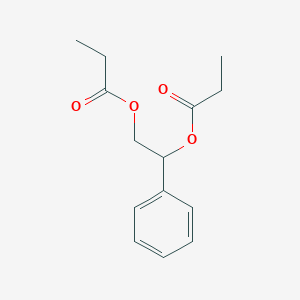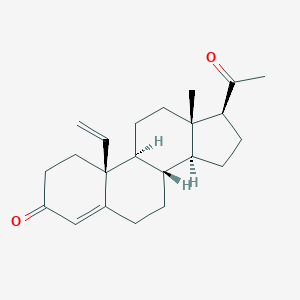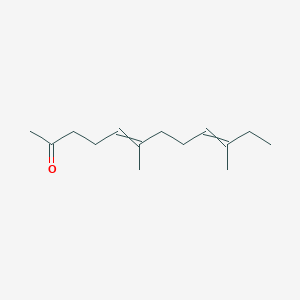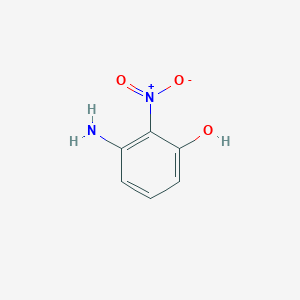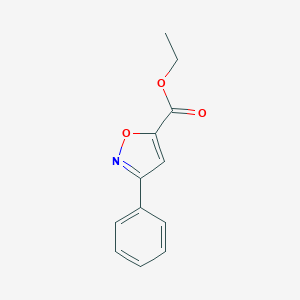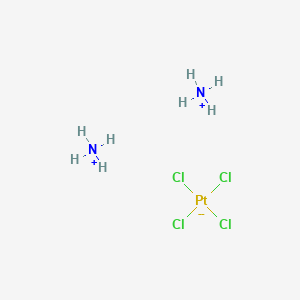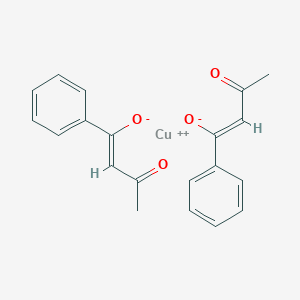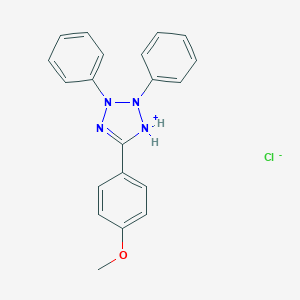![molecular formula Al2O3 B083418 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 11092-32-3](/img/structure/B83418.png)
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, also known as DABAL-Me3, is a versatile and efficient reducing agent widely used in organic synthesis. It is a white crystalline solid with a molecular weight of 222.13 g/mol and a melting point of 147-150°C. DABAL-Me3 is a derivative of aluminum, which is a common metal used in organic chemistry due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- The synthesis and structure of related compounds, like 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane, have been studied, revealing short distances between key atoms and interactions observable via NMR and X-ray analysis (Andō, Watanabe, & Choi, 1995).
Chemical Reactivity and Transformations
- Research has explored the reduction of [1.1.1]propellane to produce derivatives of 1,3-dilithiobicyclo[1.1.1]pentane, a process crucial for understanding the reactivity of related bicyclic structures (Bunz & Szeimies, 1990).
- Studies on polynitrobicyclo[1.1.1]pentanes, related to the structure of interest, have been conducted to evaluate their potential as high energy density materials (HEDMs), particularly for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Medicinal Chemistry and Drug Design
- Bicyclo[1.1.1]pentanes, closely related to the compound of interest, have been increasingly used in medicinal chemistry due to their beneficial physicochemical properties and applications as functional group bioisosteres (Bauer et al., 2021).
Innovative Synthetic Methods
- Aminoalkylation of [1.1.1]propellane, a process relevant to the synthesis of compounds like 2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane, has been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the potential for creating novel compounds (Hughes et al., 2019).
Eigenschaften
IUPAC Name |
2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Al]2O[Al]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


